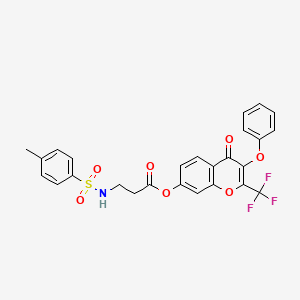

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate

Description

Historical Evolution of Chromene Scaffold Research

The chromene scaffold, a bicyclic system comprising a benzene ring fused to a pyran moiety, has been a cornerstone of medicinal chemistry since the mid-20th century. Early studies focused on naturally occurring chromenes like tocopherols (vitamin E derivatives) and flavones, which demonstrated antioxidant and anti-inflammatory properties. The 1970s marked a turning point with the synthesis of synthetic 4H-chromenes, enabling systematic structure-activity relationship (SAR) studies. For instance, Goel and Ram (2009) demonstrated that 4H-chromen-4-one derivatives exhibited enhanced metabolic stability compared to their 2H counterparts, spurring interest in substituted variants.

A critical milestone emerged in the 2000s with the development of multicomponent reactions (MCRs) for chromene synthesis. Xu et al. (2005) pioneered magnesium oxide-catalyzed three-component reactions to assemble pyran-annulated chromenes, achieving yields >80% under solvent-free conditions. Subsequent innovations, such as Ca(OH)₂-mediated spirooxindole chromene synthesis (Park et al., 2013), expanded access to structurally complex derivatives. These advances laid the groundwork for incorporating electron-withdrawing groups like trifluoromethyl (–CF₃), which dramatically alter electronic and steric properties.

Significance of Trifluoromethylated Chromene Derivatives

Trifluoromethylation has become a strategic modification in chromene chemistry due to three key effects:

- Enhanced Lipophilicity : The –CF₃ group increases logP values by 0.5–1.5 units, improving membrane permeability.

- Metabolic Resistance : Fluorine’s electronegativity stabilizes adjacent bonds against oxidative cleavage, prolonging half-life in vivo.

- Target Affinity : –CF₃ engages in unique van der Waals interactions with hydrophobic enzyme pockets, as evidenced by Aryapour et al. (2017) in tubulin-binding chromenes.

Recent synthetic breakthroughs include the double carbonyl–ene reaction for 2-trifluoromethyl chromenes (2022), which achieves regioselective cyclization using trifluoroacetic anhydride (Figure 1). This method’s compatibility with electron-rich phenols (e.g., resorcinol derivatives) enables rapid diversification of the chromene core.

Table 1 : Comparative Analysis of Trifluoromethyl Chromene Syntheses

Sulfonamide-Chromene Hybrids in Medicinal Chemistry

Sulfonamide incorporation into chromenes addresses two pharmacological challenges:

- Solubility Optimization : The sulfonamide group’s polar nature counterbalances chromene hydrophobicity, achieving a logD range of 1.8–2.5 suitable for oral administration.

- Targeted Inhibition : Sulfonamides inhibit carbonic anhydrases, cyclooxygenases, and tyrosine kinases via coordination to catalytic zinc ions or hydrogen-bond networks.

Notably, Kumar et al. (2018) synthesized chromene-xanthene hybrids with tyrosine-linked sulfonamides, observing IC₅₀ values of 0.9 µM against MDA-MB-231 breast cancer cells. The 4-methylbenzenesulfonamido (tosyl) group in the target compound may similarly enhance binding to tubulin’s colchicine site, as suggested by molecular docking studies on analogous structures.

Current Research Landscape and Gaps

Despite progress, three critical gaps persist:

- Mechanistic Ambiguity : While trifluoromethyl chromenes show antiproliferative activity, their exact interactions with microtubules or DNA topoisomerases remain unresolved.

- Synthetic Limitations : Current MCRs struggle with sterically hindered aldehydes, yielding <50% for ortho-substituted aryl groups.

- Hybrid Optimization : No systematic SAR exists for sulfonamide-chromene hybrids, particularly regarding chain length between the chromene and sulfonamide moieties.

Research Significance and Objectives

This compound’s design synergizes three validated pharmacophores, potentially overcoming resistance mechanisms in cancer and Gram-positive infections. Immediate research objectives include:

- Elucidating its inhibition constants (Kᵢ) against β-tubulin and dihydrofolate reductase.

- Optimizing the propanoate linker length to balance rigidity and conformational flexibility.

- Developing enantioselective syntheses to assess chirality-dependent bioactivity.

Properties

IUPAC Name |

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3NO7S/c1-16-7-10-19(11-8-16)38(33,34)30-14-13-22(31)35-18-9-12-20-21(15-18)37-25(26(27,28)29)24(23(20)32)36-17-5-3-2-4-6-17/h2-12,15,30H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLPQLOHEBGXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is a member of the chromene family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 516.432 g/mol. The presence of a trifluoromethyl group and a sulfonamide moiety contributes to its unique properties and biological activity.

Biological Activity Overview

Research indicates that compounds with chromene structures exhibit a variety of biological activities, including:

- Antioxidant Activity : Chromenes can scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : They have shown potential in inhibiting inflammatory pathways.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

1. Enzyme Inhibition

Studies have shown that chromene derivatives can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, docking studies revealed that the trifluoromethyl group enhances binding affinity to these enzymes, leading to decreased production of pro-inflammatory mediators .

2. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293). The mechanism involves induction of apoptosis through mitochondrial pathways .

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromene derivatives, including the target compound. Results indicated significant free radical scavenging activity, with an IC50 value lower than that of standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of chromene derivatives. The compound showed moderate inhibition of COX-2 and LOX enzymes, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of chromen derivatives, characterized by its unique trifluoromethyl and phenoxy groups. The molecular formula is , and its structure can be represented as follows:

Synthesis of the Compound

The synthesis of 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate typically involves multi-step organic reactions, including:

- Formation of the Chromen Skeleton : Using appropriate starting materials such as phenolic compounds and trifluoromethyl precursors.

- Sulfonamide Formation : The introduction of the sulfonamide group through nucleophilic substitution reactions.

- Esterification : Finalizing the structure by esterifying the propanoate moiety.

Reaction Conditions

The reactions are generally performed under controlled conditions, often utilizing solvents like ethanol or DMF (dimethylformamide) and catalysts such as acetic acid to enhance yields.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromen compounds exhibit notable antimicrobial properties. For instance, compounds similar to 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents in pharmaceutical formulations .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been utilized to evaluate its radical scavenging ability, revealing promising results comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties. This is particularly relevant in developing treatments for chronic inflammatory diseases where oxidative stress plays a crucial role .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances highlighted the synthesis of related chromen derivatives and their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports further exploration for clinical applications .

Case Study 2: Antioxidant Activity Assessment

In another research effort, the antioxidant capacity of synthesized chromen derivatives was assessed using various concentrations in DPPH assays. The results demonstrated a dose-dependent scavenging effect, with IC50 values indicating strong potential for therapeutic use in oxidative stress-related conditions .

| Activity Type | Test Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | MIC against E. coli | 32 | |

| Antioxidant | DPPH Scavenging | 25 | |

| Anti-inflammatory | In vitro cytokine assay | Not specified |

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chromen Formation | Phenol, CF3 source, Acetic Acid | 85 |

| Sulfonamide Formation | Sulfanilamide derivative | 90 |

| Esterification | Propanoic acid derivative | 95 |

Comparison with Similar Compounds

Q & A

Q. How are impurities profiled to meet ICH guidelines for pharmaceutical intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.